![molecular formula C7H16N2 B124676 1,5-Dimethyl-1,4-diazepane CAS No. 150651-59-5](/img/structure/B124676.png)
1,5-Dimethyl-1,4-diazepane
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Overview
Description
Scientific Research Applications
Medicine: Potential Therapeutic Applications
1,5-Dimethyl-1,4-diazepane may have potential therapeutic applications due to its structural similarity to other diazepane compounds which are known to possess biological activity. For instance, certain diazepanes are used in medications for treating conditions like insomnia and glaucoma . The structural flexibility of 1,5-Dimethyl-1,4-diazepane could be exploited to synthesize analogs with improved pharmacological profiles.
Agriculture: Pest Control and Plant Protection
While specific data on 1,5-Dimethyl-1,4-diazepane’s use in agriculture is limited, related diazepane compounds have been explored for their potential as pest control agents . Research could focus on synthesizing derivatives that target specific agricultural pests or diseases, contributing to plant protection strategies.
Material Science: Synthesis of Novel Polymers
The incorporation of diazepane rings into polymers can alter their physical properties, such as flexibility and thermal stability . 1,5-Dimethyl-1,4-diazepane could serve as a monomer in the synthesis of novel polymers with unique characteristics suitable for industrial applications.
Environmental Science: Biodegradation Studies
Diazepane derivatives are of interest in environmental science for their potential biodegradability. Studies could be conducted to understand the environmental fate of 1,5-Dimethyl-1,4-diazepane, including its breakdown products and their ecological impact .
Biochemistry: Enzyme Inhibition
Compounds like 1,5-Dimethyl-1,4-diazepane can be studied for their ability to inhibit specific enzymes. This has implications in understanding biochemical pathways and developing inhibitors that could regulate metabolic processes or treat diseases .
Pharmacology: Drug Delivery Systems
The diazepane ring structure can be utilized in the design of drug delivery systems. Its ability to cross biological membranes could be beneficial in developing carriers for targeted drug delivery, enhancing the efficacy of therapeutic agents .
Analytical Chemistry: Chromatographic Studies
1,5-Dimethyl-1,4-diazepane can be used as a standard or a reagent in chromatographic methods to analyze or separate substances. Its chemical properties might provide selectivity in the analysis of complex mixtures .
Chemical Engineering: Process Optimization
In chemical engineering, 1,5-Dimethyl-1,4-diazepane could be involved in process optimization studies. Its properties might influence reaction kinetics and mechanisms, which are crucial for designing efficient chemical manufacturing processes .
Mechanism of Action
Target of Action
1,5-Dimethyl-1,4-diazepane is a derivative of the diazepine family . Diazepines, such as diazepam, are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.
Mode of Action
Diazepines like diazepam are known to enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . It’s plausible that 1,5-Dimethyl-1,4-diazepane may have similar interactions with its targets.
Biochemical Pathways
By enhancing the effects of GABA, diazepines increase the flow of chloride ions into the neuron, which makes the neuron negatively charged and resistant to excitation .
Pharmacokinetics
Diazepines like diazepam have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-1,4-diazepane would need to be studied further to understand its impact on bioavailability.
Result of Action
Diazepines are known to cause sedation, muscle relaxation, reduction in anxiety, and anticonvulsant effects due to their enhancement of gaba activity .
properties
IUPAC Name |
1,5-dimethyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHIPTFPIOGDBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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